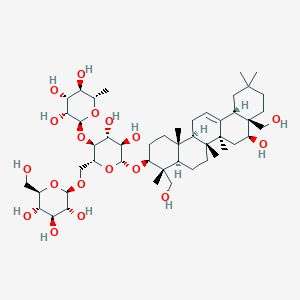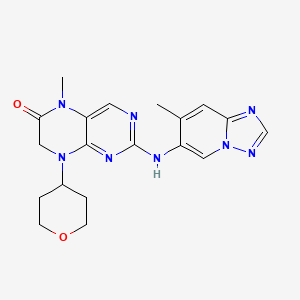
DNA-PK-IN-8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DNA-PK-IN-8 is a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK). DNA-PK is a crucial enzyme involved in the repair of DNA double-strand breaks through the non-homologous end joining (NHEJ) pathway. Inhibition of DNA-PK has significant implications in cancer therapy, as it can enhance the efficacy of radiotherapy and chemotherapy by preventing the repair of DNA damage in cancer cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of DNA-PK-IN-8 involves multiple steps, including the preparation of key intermediates and their subsequent coupling. One of the synthetic routes includes the preparation of intermediates such as (E)-N-hydroxy-N’-(4-methyl-5-nitropyridin-2-yl)formimidamide and 7-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine. These intermediates are then coupled using nucleophilic aromatic substitution reactions, avoiding the use of expensive palladium catalysts .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of cost-effective reagents, efficient purification methods, and compliance with green chemistry principles to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
DNA-PK-IN-8 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs of this compound .
Aplicaciones Científicas De Investigación
DNA-PK-IN-8 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of DNA-PK in DNA repair mechanisms.
Biology: Helps in understanding the cellular processes involving DNA-PK and its role in maintaining genomic stability.
Medicine: Investigated for its potential in cancer therapy, particularly in enhancing the effects of radiotherapy and chemotherapy.
Industry: Used in the development of new therapeutic agents targeting DNA repair pathways
Mecanismo De Acción
DNA-PK-IN-8 exerts its effects by selectively inhibiting the catalytic subunit of DNA-PK. This inhibition prevents the phosphorylation of key proteins involved in the NHEJ pathway, thereby blocking the repair of DNA double-strand breaks. The molecular targets include the DNA-PK catalytic subunit and the Ku heterodimer, which are essential for the activation and function of DNA-PK .
Comparación Con Compuestos Similares
Similar Compounds
AZD7648: Another selective DNA-PK inhibitor with similar applications in cancer therapy.
M3814: A DNA-PK inhibitor used in clinical trials for various cancers.
NU7441: Known for its potent inhibition of DNA-PK and its use in combination with other cancer therapies.
Uniqueness
DNA-PK-IN-8 is unique due to its high selectivity and potency in inhibiting DNA-PK. It has shown promising results in preclinical studies, particularly in enhancing the efficacy of existing cancer treatments by preventing DNA repair in cancer cells .
Propiedades
Fórmula molecular |
C19H22N8O2 |
|---|---|
Peso molecular |
394.4 g/mol |
Nombre IUPAC |
5-methyl-2-[(7-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)amino]-8-(oxan-4-yl)-7H-pteridin-6-one |
InChI |
InChI=1S/C19H22N8O2/c1-12-7-16-21-11-22-27(16)9-14(12)23-19-20-8-15-18(24-19)26(10-17(28)25(15)2)13-3-5-29-6-4-13/h7-9,11,13H,3-6,10H2,1-2H3,(H,20,23,24) |
Clave InChI |
MZQKKBHRPQCGSA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=NC=NN2C=C1NC3=NC=C4C(=N3)N(CC(=O)N4C)C5CCOCC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


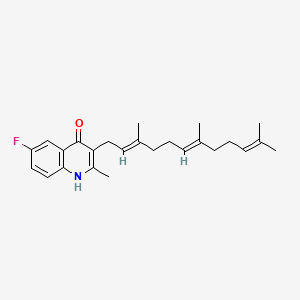
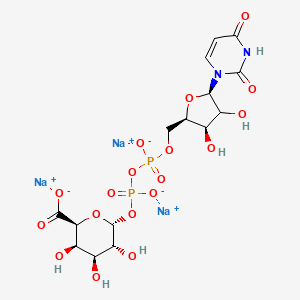
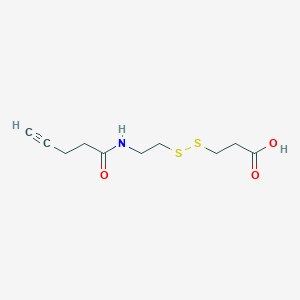
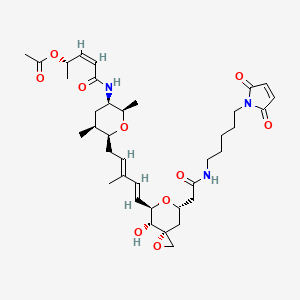
![(2R)-2,4,6-trihydroxy-2-[(4-hydroxyphenyl)methyl]-1-benzofuran-3-one](/img/structure/B12397142.png)
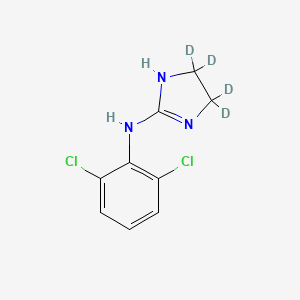

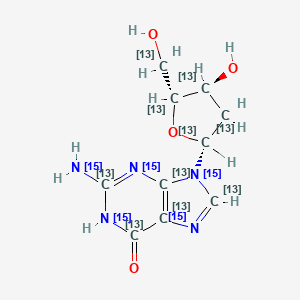

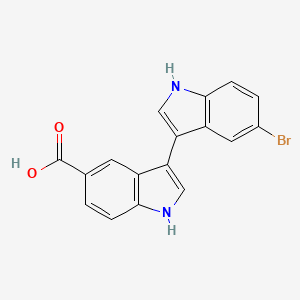
![N-[2-chloro-5-(3-pyridin-4-yl-2H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl]-4-fluorobenzenesulfonamide](/img/structure/B12397170.png)
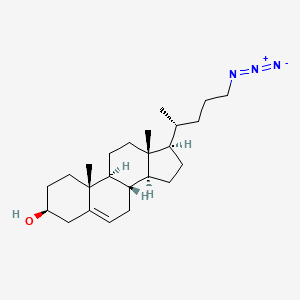
![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hexadecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B12397182.png)
